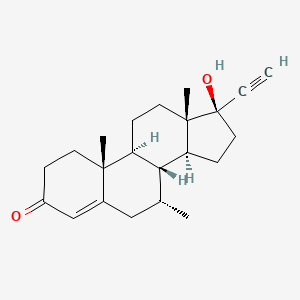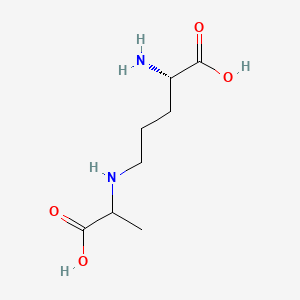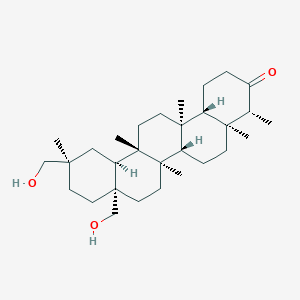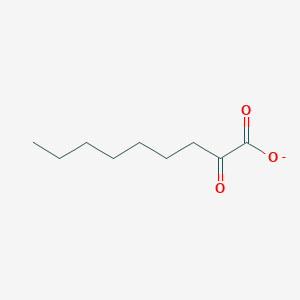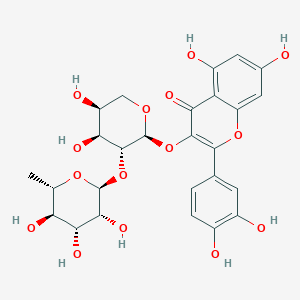
Acetylated p-gluco cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2',3',4',6'-tetra-O-acetyl)-beta-D-glucopyranosyl]coumarate is an O-acyl carbohydrate that is trans-4-coumaric acid attached to a 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl residue at position 4 via a glycosidic linkage. It is a monosaccharide derivative, an acetate ester and an O-acyl carbohydrate. It derives from a trans-4-coumaric acid.
Aplicaciones Científicas De Investigación
Antimicrobial and Demelanizing Activities
Acetylated derivatives of cinnamic acid, including acetylated p-gluco cinnamic acid, have demonstrated significant antimicrobial (antibacterial and antifungal) activities. These compounds, derived from the medicinal mushroom Ganoderma lucidum, show promise in the search for new potent antimicrobial agents. The acetylated derivatives exhibit higher antimicrobial activity compared to their parent acids and the mushroom extract, although the extract itself shows unique demelanizing activity against Aspergillus niger (Heleno et al., 2013).
Role in Lipogenesis and Metabolic Regulation
The acetylation of cinnamic acid plays a critical role in metabolic processes, particularly in lipogenesis under hypoxic conditions. Studies reveal that human cells utilize reductive metabolism of α-ketoglutarate to synthesize Acetyl-CoA for lipid synthesis, especially under hypoxia. This process is crucial for understanding cellular responses to changing oxygen levels and the regulation of carbon usage to produce Acetyl-CoA, supporting lipid synthesis in mammalian cells (Metallo et al., 2011).
Antioxidant Activity
Acetylated cinnamic acid has demonstrated remarkable antioxidant activity. A study found that the acetylation of cinnamic acid slightly enhances its antioxidant properties, comparing favorably with Vitamin C, a standard antioxidant drug. This suggests potential applications in fields requiring antioxidant properties (Oladimeji, 2021).
Regulation of Cellular Metabolism
Acetylation, including that of cinnamic acid derivatives, is a prevalent modification in enzymes catalyzing intermediate metabolism. It regulates various enzymes in metabolic pathways like glycolysis, gluconeogenesis, and the tricarboxylic acid cycle, influencing metabolic function. This regulation by acetylation plays a major role in metabolic regulation, illustrating its importance in both therapeutic and research contexts (Zhao et al., 2010).
Impact on Glycolysis and Gluconeogenesis
Acetylation of metabolic enzymes, such as those derived from cinnamic acid, coordinates carbon source utilization and metabolic flux. This modification directly activates some enzymes and inhibits others, thereby modulating glycolysis versus gluconeogenesis and influencing metabolic pathways. This understanding of acetylation's role in metabolic regulation is vital for developing new strategies to manipulate these processes for therapeutic benefits (Wang et al., 2010).
Propiedades
Fórmula molecular |
C23H26O12 |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
(E)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H26O12/c1-12(24)30-11-18-20(31-13(2)25)21(32-14(3)26)22(33-15(4)27)23(35-18)34-17-8-5-16(6-9-17)7-10-19(28)29/h5-10,18,20-23H,11H2,1-4H3,(H,28,29)/b10-7+/t18-,20-,21+,22-,23-/m1/s1 |
Clave InChI |
ROAJFWNOTCXYMP-XVOHNCCYSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



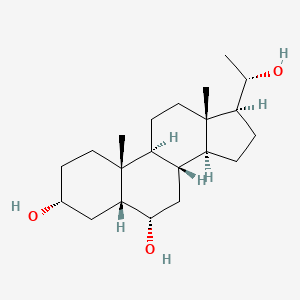


![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyocta-3,7-diyn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259803.png)
![(1S,2R,5S,7S,10S,11S,14S,15R,16S,20R,24R)-22-methoxy-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacos-17-en-7-amine](/img/structure/B1259805.png)
